Trifluoroacetyloxydimethylsulfonium
Overview
Description
Trifluoroacetyloxydimethylsulfonium is an ionic liquid categorized as a low-molecular weight quaternary ammonium compound. It has been shown to denature proteins, including enzymes and hormones, in urine samples. This compound has also been used to study the frequency of particular types of bacteria in the gut by measuring their vibrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetyloxydimethylsulfonium typically involves the reaction of dimethyl sulfide with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetyloxydimethylsulfonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form dimethyl sulfide and trifluoroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide and trifluoroacetic acid.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Trifluoroacetyloxydimethylsulfonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: It is used to denature proteins and study their structure and function.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which trifluoroacetyloxydimethylsulfonium exerts its effects involves the interaction with proteins and other biological molecules. The trifluoroacetyl group can form strong bonds with amino acids, leading to the denaturation of proteins. This interaction can disrupt the normal function of enzymes and hormones, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Triflamides: These compounds have similar trifluoromethyl groups and are used in various organic reactions.
Triflimides: These are strong NH-acids and are used as catalysts in organic synthesis.
Uniqueness: Trifluoroacetyloxydimethylsulfonium is unique due to its ability to denature proteins and its use in studying bacterial vibrations. Its trifluoroacetyl group provides distinct reactivity compared to other trifluoromethylated compounds.
Properties
IUPAC Name |
dimethyl-(2,2,2-trifluoroacetyl)oxysulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3O2S/c1-10(2)9-3(8)4(5,6)7/h1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWUVJIIYDDJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3O2S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206436 | |
Record name | Trifluoroacetyloxydimethylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57738-65-5 | |
Record name | Trifluoroacetyloxydimethylsulfonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057738655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroacetyloxydimethylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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